molecular formula C52H76N4O12 B8452749 6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

Cat. No.: B8452749
M. Wt: 949.2 g/mol
InChI Key: YJNUXGPXJFAUQJ-UHFFFAOYSA-N
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Description

PF-1022A is a cyclooctadepsipeptide with broad-spectrum anthelmintic properties. It is produced by fermentation of the fungus Mycelia sterilia.

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-1022A is synthesized through fermentation of the fungus Mycelia sterilia. The process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of PF-1022A involves large-scale fermentation processes. The fungus is grown in controlled environments to maximize yield. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

PF-1022A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PF-1022A include nitrating agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions include derivatives of PF-1022A with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

PF-1022A has a wide range of scientific research applications, including:

Mechanism of Action

PF-1022A exerts its effects by binding to the latrophilin-like transmembrane receptor, which is important for pharyngeal pumping in nematodes. It also binds to GABA receptors, contributing to its anthelmintic effect. The compound acts as a channel-forming ionophore, disrupting ion gradients and leading to paralysis of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PF-1022A is unique due to its specific structure and broad-spectrum anthelmintic properties. Its ability to form ion channels and bind to specific receptors sets it apart from other anthelmintic agents .

Properties

Molecular Formula

C52H76N4O12

Molecular Weight

949.2 g/mol

IUPAC Name

6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

InChI

InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3

InChI Key

YJNUXGPXJFAUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C

Origin of Product

United States

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